![molecular formula C11H10N4O B2789643 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 129797-60-0](/img/structure/B2789643.png)

6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

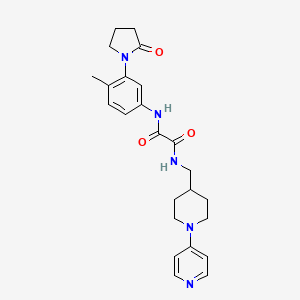

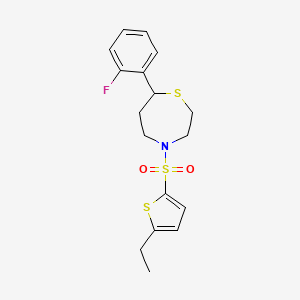

6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a chemical compound that belongs to the class of quinolinyl-pyrazoles . It is a nitrogenous tertiary base . The molecular formula of this compound is CHNO .

Synthesis Analysis

The synthesis of quinolinyl-pyrazoles, including 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine, has been a subject of interest in recent years due to their potential applications in various fields . The synthesis often involves new strategies on par with the reported methods . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been reported .Molecular Structure Analysis

The molecular structure of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .科学的研究の応用

- Researchers have investigated the anticancer potential of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine. It exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further study in cancer therapy .

- A derivative of this compound, methylpyrimidyl pyrazoloquinoline , emerged as a potent inhibitor of phosphodiesterase 10A (PDE10A). PDE10A inhibitors are being explored as potential treatments for schizophrenia .

- The synthesis of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine involves specific reactions and strategies. Researchers interested in synthetic methodology may investigate its preparation and explore alternative routes .

Anticancer Properties

PDE10A Inhibition for Schizophrenia

Synthetic Methodology Development

作用機序

Target of Action

The primary target of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration .

Mode of Action

6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine interacts with its target by inhibiting the activity of the c-Met receptor . This inhibition occurs due to the compound’s ability to bind to the receptor, thereby preventing its activation and the subsequent cellular processes it regulates .

Biochemical Pathways

The inhibition of the c-Met receptor affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting the c-Met receptor, 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine disrupts these pathways, leading to a decrease in cell proliferation and survival .

Result of Action

The result of the action of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a decrease in cell proliferation and survival due to the inhibition of the c-Met receptor . This makes the compound a potential candidate for the treatment of diseases characterized by overactive cell growth and survival, such as cancer .

特性

IUPAC Name |

6-methoxy-2H-pyrazolo[3,4-b]quinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-16-7-2-3-9-6(4-7)5-8-10(12)14-15-11(8)13-9/h2-5H,1H3,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBJZZAKAVVXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=C(NN=C3N=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2789567.png)

![6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2789570.png)

![N-[1-[1-(2-Ethylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2789577.png)

![N-(3-fluoro-4-methylphenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2789578.png)

![4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2789581.png)

![4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-pyridyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2789582.png)